Regioisomeric Shift from Serotonin Uptake (3‑Substituted) to CCR3 Antagonism (4‑Substituted)
The 4‑(piperidin‑4‑yl)‑1H‑indole core distinguishes itself from 3‑substituted piperidinyl‑indoles by targeting the CC chemokine receptor‑3 (CCR3) rather than the serotonin transporter. The comparator indalpine, a 3‑substituted analog, exhibits an IC₅₀ of 36 μM in displacing [³H]‑5‑HT bound to brain membranes [REFS‑1]. In contrast, optimized derivatives built on the 4‑substituted core achieve nanomolar binding affinity for CCR3, exemplified by compound 24 with a Ki of 4.9 nM on human CCR3 [REFS‑2]. This ~7,300‑fold difference in potency between the two target classes highlights that the regioisomeric position fundamentally redirects biological activity.
| Evidence Dimension | Biological target engagement (binding affinity / inhibitory potency) |
|---|---|
| Target Compound Data | Ki 4.9 nM (human CCR3, derivative compound 24 based on 4‑substituted core) [REFS‑2] |
| Comparator Or Baseline | Indalpine (3‑substituted analog): IC₅₀ 36 μM (5‑HT uptake inhibition) [REFS‑1] |
| Quantified Difference | Approximately 7,300‑fold lower numeric value for the 4‑substituted core derivative (nanomolar vs. micromolar range), corresponding to different target classes. |
| Conditions | Human CCR3 binding assay vs. [³H]‑5‑HT displacement assay in rat brain membranes. |
Why This Matters
For scientists designing CCR3 antagonists or seeking a CCR3‑focused chemical tool, the 4‑substituted core is the appropriate starting scaffold, whereas 3‑substituted analogs will not deliver the desired CCR3 activity.
- [1] Kriegl JM, Martyres D, Grundl MA, et al. Rodent selectivity of piperidine‑4‑yl‑1H‑indoles, a series of CC chemokine receptor‑3 (CCR3) antagonists: insights from a receptor model. Bioorg Med Chem Lett. 2015;25(2):229‑235. doi:10.1016/j.bmcl.2014.11.063. View Source
